molecular formula C12H14N2O2 B2541900 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1040715-76-1

3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B2541900
CAS No.: 1040715-76-1
M. Wt: 218.256
InChI Key: YRZYWXFHHSFFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
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Scientific Research Applications

Genetic Factors and Metabolism

Research has demonstrated the importance of genetic factors in the metabolism of diazepam, a compound closely related to 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione. The study by Bertilsson et al. (1989) found a correlation between the metabolism of diazepam and demethyldiazepam and the mephenytoin hydroxylation phenotype, highlighting the role of genetic variability in the pharmacokinetics of benzodiazepines (Bertilsson et al., 1989).

Potential for Propylene Glycol Toxicity

The use of diazepam and similar compounds in medical settings has raised concerns about propylene glycol toxicity, a solvent used in injectable formulations. Wilson et al. (2005) discussed the recognition of propylene glycol toxicity in intensive care patients receiving intravenous benzodiazepines, stressing the need for monitoring and awareness of this potentially life-threatening complication (Wilson et al., 2005).

Role in Modulating Neurotransmitter Systems

The compound's interaction with the gamma-aminobutyric acid (GABA) system has been of particular interest. Rothstein et al. (1989) studied the cerebrospinal fluid content of diazepam binding inhibitor (DBI) in patients with hepatic encephalopathy, suggesting a role for DBI in modulating GABAergic activity in the brain. This research offers insight into the complex interplay between benzodiazepines and neurotransmitter systems, potentially informing treatments for conditions like hepatic encephalopathy (Rothstein et al., 1989).

Environmental and Occupational Exposure

Further research has explored the environmental and occupational exposure to compounds related to this compound, examining potential health effects. Zober et al. (1995) conducted a study on the health outcomes of employees exposed to vinclozolin, a fungicide, highlighting the broader environmental health implications of chemical exposure (Zober et al., 1995).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

    Target of Action

    Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and contribute to an overall reduction in neural excitability .

    Mode of Action

    Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

    Biochemical Pathways

    By enhancing GABAergic inhibition, benzodiazepines decrease the firing rate of critical neurons in the brain’s arousal system, leading to a decrease in the wakefulness-promoting effects of these neurons .

    Pharmacokinetics

    Benzodiazepines are well absorbed orally and are widely distributed throughout the body. They are metabolized in the liver and excreted mainly in the urine .

    Result of Action

    The enhancement of GABAergic activity results in the sedative and anxiolytic effects that benzodiazepines are known for .

    Action Environment

    Factors such as age, liver function, and concurrent use of other medications can influence the action, efficacy, and stability of benzodiazepines .

Properties

IUPAC Name

3-propyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-5-10-12(16)13-9-7-4-3-6-8(9)11(15)14-10/h3-4,6-7,10H,2,5H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZYWXFHHSFFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.